nickel;titanium - 61642-34-0

nickel;titanium

Catalog Number: EVT-14716927
CAS Number: 61642-34-0
Molecular Formula: Ni5Ti
Molecular Weight: 341.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nickel titanium is classified as a shape memory alloy (SMA), which exhibits the ability to return to a predetermined shape when subjected to specific thermal conditions. It is often categorized under the broader class of metallic alloys that include other combinations of metals with similar properties. The compound can also be synthesized in various forms, such as porous structures or coatings, depending on the intended application.

Synthesis Analysis

Methods of Synthesis

Nickel titanium can be synthesized through several methods, including:

  1. Combustion Synthesis: This method involves mixing nickel and titanium powders in nearly equal atomic ratios and igniting them to initiate an exothermic reaction. The process typically results in a porous structure due to the combustion wave spreading through the material .
  2. Electrolytic Plasma Processing: This environmentally friendly technique allows for the deposition of nickel onto titanium surfaces, enhancing properties such as wear resistance and corrosion resistance. The process involves using an aqueous electrolyte to facilitate the deposition under controlled conditions .
  3. Galvanic Replacement: This method uses electrochemical processes to create core-shell structures by replacing one metal with another at the nanoscale level, which can enhance certain physical properties .

Technical Details

The combustion synthesis method is particularly notable for its efficiency and cost-effectiveness, yielding high porosity and pure products with minimal processing time. The typical ignition temperature for this method is below 700 degrees Celsius, and the resulting material exhibits a porosity of 35-65% .

Molecular Structure Analysis

Structure and Data

Nickel titanium has a complex crystal structure that can vary based on its composition and thermal treatment. The most common phases include:

  • Martensitic Phase: This phase occurs at lower temperatures and is responsible for the shape memory effect.
  • Austenitic Phase: Present at higher temperatures, this phase allows for superelastic behavior.

The lattice parameters for nickel titanium are typically around a=0.295a=0.295 nm for the alpha phase and a=0.353a=0.353 nm for the beta phase .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction during the synthesis of nickel titanium involves the exothermic reaction between nickel and titanium powders:

Ni+TiNiTi\text{Ni}+\text{Ti}\rightarrow \text{NiTi}

This reaction releases energy that facilitates the formation of the alloy without requiring additional heat input once initiated. The combustion synthesis process effectively utilizes this energy to create new phases within the material.

Mechanism of Action

Process and Data

The mechanism underlying the shape memory effect in nickel titanium involves a reversible phase transformation between its martensitic and austenitic states. When deformed in its martensitic state, upon heating above a critical temperature (known as the transformation temperature), it reverts to its original shape in the austenitic state. This transformation is accompanied by changes in crystal structure that allow for significant deformation without permanent change.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 6.45 g/cm³
  • Melting Point: Around 1310 degrees Celsius
  • Elastic Modulus: Varies from 70 GPa to 80 GPa depending on composition.

Chemical Properties

Nickel titanium exhibits excellent corrosion resistance due to the formation of a passive oxide layer on its surface when exposed to air or moisture. It is also biocompatible, making it suitable for medical applications.

Applications

Nickel titanium finds extensive use in various scientific and industrial applications:

  • Medical Devices: Utilized in stents, guidewires, and orthodontic archwires due to its biocompatibility and shape memory properties.
  • Robotics: Employed in actuators that require precise movement control.
  • Aerospace Engineering: Used in components that benefit from lightweight materials with high strength-to-weight ratios.
Historical Evolution and Theoretical Foundations of Nickel-Titanium Alloys

Discovery and Early Development at Naval Ordnance Laboratory

The serendipitous discovery of nickel-titanium alloys occurred in 1959 at the United States Naval Ordnance Laboratory (NOL) under the leadership of William J. Buehler. During research aimed at developing improved missile nose cones, Buehler and colleague Frederick E. Wang identified exceptional fatigue and impact resistance in an equiatomic NiTi intermetallic compound. This alloy demonstrated an unusual "accordion-like" behavior when mechanically deformed, but remarkably returned to its original shape upon heating—a phenomenon dramatically demonstrated in 1961 when a folded sample exposed to a pipe lighter spontaneously unfolded [1] [4]. The alloy was subsequently named Nitinol (Nickel Titanium Naval Ordnance Laboratory), cementing its institutional origins.

Early metallurgical challenges significantly delayed commercialization due to:

  • Extreme processing difficulties: Titanium's high reactivity necessitated specialized vacuum melting techniques (Vacuum Arc Remelting/VAR and Vacuum Induction Melting/VIM) to prevent oxide/carbide formation [4]
  • Precise composition requirements: Deviations exceeding 0.1% atomic significantly altered transformation temperatures [1]
  • Machining limitations: Conventional methods caused work hardening and phase instability

The first orthodontic application emerged in 1971 with "55-Nitinol" (55 wt.% Ni, 45 wt.% Ti), characterized by stabilized martensite from cold-working. While lacking true shape memory at body temperature, its exceptionally low modulus (≈35 GPa) and wide elastic working range revolutionized orthodontic force delivery compared to stainless steel [1]. By 1986, Furukawa introduced Japanese NiTi exhibiting clinically exploitable superelasticity, followed by Chinese NiTi optimizing transformation temperatures for medical devices [1].

Table 1: Evolution of Nickel-Titanium Alloys in Medical Applications [1] [4] [10]

Generation/NamePeriodKey CompositionPhase CharacteristicsClinical Properties
Nitinol (55-Nitinol)197155 wt.% Ni, 45 wt.% TiCold-worked stabilized martensiteHigh springback, linear elasticity, no superelasticity
Japanese NiTi1986Near-equiatomic NiTiAustenitic-active (superelastic)Exploitable superelastic plateau, Af < 37°C
Chinese NiTi1985Near-equiatomic NiTiTemperature-adjusted superelasticOptimized Af for body temperature
Thermoactive NiTi1990sNiTi with ternary additionsMartensitic-activeShape memory effect triggered by body heat

Mechanistic Frameworks for Shape Memory and Superelastic Phenomena

The extraordinary mechanical behavior of NiTi alloys arises from reversible solid-state phase transformations between three distinct crystallographic structures:

  • Austenite (B2 phase): High-temperature, body-centered cubic structure stable above the austenite finish temperature (Af)
  • Martensite (B19' phase): Low-temperature, monoclinic structure stable below the martensite finish temperature (Mf)
  • R-phase: Rhombohedral intermediate phase appearing under specific thermal/mechanical conditions [2] [8] [10]

Superelasticity (Pseudoelasticity) manifests when mechanical stress applied above Af induces a stress-driven transformation from austenite to detwinned martensite (Stress-Induced Martensite, SIM). This transformation accommodates large (up to 8%) seemingly "plastic" strains. Crucially, upon unloading, the reverse transformation (SIM → austenite) occurs, recovering the strain completely. The characteristic stress-strain curve exhibits distinct loading and unloading plateaus due to hysteresis (energy dissipation during the phase change cycle) [8] [10].

Shape Memory Effect (SME) occurs when the alloy is deformed below Mf (where martensite is stable). The deformed martensitic structure remains until heated above Af, triggering the spontaneous reverse transformation to austenite and recovery of the original pre-deformed shape. SME relies on thermoelastic martensitic transformation, where the interface between phases can move readily in response to temperature or stress changes [8] [10].

Table 2: Critical Transformation Temperatures and Their Significance [2] [4] [8]

Transformation TemperatureSymbolDefinitionMechanical Significance
Martensite StartMsTemperature where martensite begins to form on coolingBelow Ms, martensite becomes stable
Martensite FinishMfTemperature where martensite transformation is completeFull martensitic structure; shape memory operable
Austenite StartAsTemperature where reverse transformation to austenite begins on heatingShape recovery initiates
Austenite FinishAfTemperature where reverse transformation is completeFull superelasticity restored; maximum stiffness
MdMdMaximum temperature for stress-induced martensiteUpper limit for superelastic behavior

Thermodynamic Models of Austenite-Martensite Phase Transitions

The phase transitions in NiTi are governed by complex thermodynamic equilibria and kinetic barriers. Computational thermodynamics, particularly the CALPHAD (CALculation of PHAse Diagrams) method, provides quantitative frameworks for modeling these transformations. Key thermodynamic parameters include:

  • Gibbs free energy differences (ΔGB2→B19′) between austenite (B2) and martensite (B19') phases
  • Chemical driving forces required to overcome the energy barrier for martensite nucleation
  • Hysteresis energy (ΔGhyst), representing energy dissipated during the transformation cycle, typically 20–50°C wide [5] [9]

The martensitic transformation is described by the Clausius-Clapeyron relationship, where the critical stress for SIM formation (σSIM) exhibits linear dependence on temperature above AfSIM = σ0 + K(T - Af)where σ0 is the critical stress at Af and K is the proportionality constant [5].

Ternary additions (e.g., Cr, Cu, Fe) profoundly impact transformation thermodynamics:

  • Chromium (Cr): Substitutionally decreases Ni content, elevating Ms significantly. CALPHAD modeling of Ni-Ti-Cr systems reveals activation energies of 190 kJ/mol for TiNi (B2/B19') formation and 277 kJ/mol for Ti2Ni growth [5]
  • Copper (Cu): Reduces hysteresis width and lowers transformation stresses, beneficial for actuator applications
  • Iron (Fe): Suppresses Ms, facilitating retention of austenite at room temperature

Table 3: Thermodynamic Parameters Governing NiTi Phase Transitions [5] [9]

ParameterSymbolTypical Range/ValuePhysical Meaning
Transformation EnthalpyΔH15–28 J/g (B2↔B19′)Latent heat absorbed/released during transformation
Transformation EntropyΔS≈0.15 J/(g·K)Entropy change driving transformation
Hysteresis WidthΔT20–50°CTemperature difference between forward (cooling) and reverse (heating) transformations
Clausius-Clapeyron ConstantK5–20 MPa/°CStress sensitivity of transformation temperature
Activation Energy (TiNi layer)Ea190 kJ/mol (Ni-Ti-Cr)Energy barrier for B2/B19' formation

Evolution of Intermetallic Compound Research in NiTi Systems

Beyond the primary NiTi (B2/B19′) matrix, NiTi alloys contain critical intermetallic precipitates formed during processing or service. Research has elucidated their formation kinetics, structures, and impacts:

Equilibrium Intermetallic Phases:

  • Ti2Ni: Cubic (Fd3̅m) phase, forms readily in Ti-rich alloys (>50.5 at.% Ti). Acts as nucleation sites for martensite but can embrittle the alloy if coarse.
  • TiNi3: Hexagonal (P63/mmc) phase, prevalent in Ni-rich alloys (>50.7 at.% Ni). Significantly depresses Ms and strengthens the austenite matrix through precipitation hardening [7] [10].
  • Ni3Ti4: Metastable monoclinic phase influencing transformation temperatures in specific ternary alloys.

Diffusion Kinetics and Layer Growth:Diffusion couple studies (Ti/Ni interfaces heated at 800–900°C) reveal sequential layer formation:

  • Ti2Ni layer: Forms first at the Ti-rich interface with parabolic growth kinetics (x ∝ t1/2)
  • TiNi layer: Develops adjacent to Ti2Ni
  • TiNi3 layer: Forms closest to the Ni-rich side [7]

Marker experiments confirm Ni as the dominant diffusing species, explaining Kirkendall void formation on the Ni-rich side of couples. The activation energy for total intermetallic layer growth is ≈191 kJ/mol [7].

Surface Intermetallics & Coatings:To enhance surface properties, engineered intermetallic layers are formed:

  • Titanium Nitride (TiN): Created via Physical Vapor Deposition (PVD) or thermal nitridation. Increases surface hardness (HV 1500–2500), improves cutting efficiency in endodontic files by 26%, and enhances corrosion resistance in saline/NaOCl environments [2].
  • Titanium-Zirconium-Boron layers: Applied via PVD, significantly improving cyclic fatigue resistance in rotary instruments.
  • Silver-ion functionalization: Provides antibacterial properties without compromising mechanical function [2].

Table 4: Key Intermetallic Phases in NiTi Systems and Their Properties [1] [7] [10]

Intermetallic PhaseCrystal StructureTypical Composition RangeFormation ConditionsImpact on NiTi Properties
TiNi (B2 Austenite)Cubic (Pm3̅m)≈50 at.% NiEquilibrium matrix phaseGoverns superelasticity/shape memory
TiNi (B19' Martensite)Monoclinic (P21/m)≈50 at.% NiT < Mf or stress-inducedEnables shape memory strain accommodation
Ti2NiCubic (Fd3̅m)33.3 at.% NiTi-rich compositions (>50.5 at.% Ti)Can embrittle; influences nucleation
TiNi3Hexagonal (P63/mmc)75 at.% NiNi-rich compositions (>50.7 at.% Ni)Precipitation hardens; suppresses Ms
TiN (coating)Cubic (Fm3̅m)StoichiometricPVD, thermal nitridationEnhances hardness, wear, corrosion resistance

Properties

CAS Number

61642-34-0

Product Name

nickel;titanium

IUPAC Name

nickel;titanium

Molecular Formula

Ni5Ti

Molecular Weight

341.33 g/mol

InChI

InChI=1S/5Ni.Ti

InChI Key

CYVYCNHHIBOPPU-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ni].[Ni].[Ni].[Ni].[Ni]

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